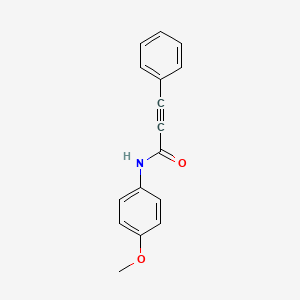![molecular formula C15H13ClN2O3 B5424086 [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid, also known as fenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to reduce pain and inflammation in various conditions. It belongs to the family of fenamates and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
Wirkmechanismus
The exact mechanism of action of [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid is not fully understood, but it is thought to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including:
1. Anti-inflammatory: It reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic: It reduces pain by blocking the transmission of pain signals.
3. Antipyretic: It reduces fever by acting on the hypothalamus in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: It is readily available and can be easily synthesized.
2. Low cost: It is relatively inexpensive compared to other NSAIDs.
3. Well-studied: It has been extensively studied for its anti-inflammatory and analgesic properties.
Some of the limitations include:
1. Non-specific: It has non-specific effects on various biological systems, which can make it difficult to study specific pathways.
2. Toxicity: It can be toxic at high doses, which can limit its use in certain experiments.
3. Variability: Its effects can vary depending on the experimental conditions and the species being studied.
Zukünftige Richtungen
There are several future directions for research on [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid, including:
1. Development of new formulations: New formulations of this compound can be developed to improve its efficacy and reduce its toxicity.
2. Identification of new targets: New targets for this compound can be identified to expand its therapeutic applications.
3. Combination therapies: this compound can be combined with other drugs to improve its efficacy and reduce its toxicity.
Conclusion:
This compound is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It has various biochemical and physiological effects and has been used in various scientific research studies. While it has several advantages for lab experiments, it also has limitations that need to be considered. Future research can focus on developing new formulations, identifying new targets, and exploring combination therapies to improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid involves the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinocarbonyl chloride, which is then reacted with 4-aminophenylacetic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its effects on different biological systems and conditions. Some of the areas of research include:
1. Pain and Inflammation: this compound has been shown to reduce pain and inflammation in various conditions such as arthritis, menstrual cramps, and postoperative pain.
2. Cancer: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
3. Cardiovascular Diseases: this compound has been shown to have beneficial effects on the cardiovascular system by reducing inflammation and improving blood flow.
Eigenschaften
IUPAC Name |
2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-2-1-3-13(9-11)18-15(21)17-12-6-4-10(5-7-12)8-14(19)20/h1-7,9H,8H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFOGHRTZOXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B5424003.png)

![[4-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424020.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424034.png)
acetate](/img/structure/B5424050.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5424055.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5424056.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5424065.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424073.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5424074.png)
![(2R*,3S*,6R*)-5-(2-fluorobenzoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5424079.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5424091.png)
